molecular formula C24H19FN2O3 B12202499 (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12202499
M. Wt: 402.4 g/mol
InChI Key: KKVSCXOMNVODEI-FBHDLOMBSA-N
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Description

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple cellular processes, including cell proliferation, differentiation, and neuronal development. This compound has emerged as a crucial pharmacological tool in neuroscience research, particularly in the study of Down syndrome and neurodegenerative diseases like Alzheimer's. Its primary research value lies in its ability to modulate the phosphorylation of key substrates, such as tau and amyloid precursor protein (APP), which are central to the pathogenesis of tauopathies and amyloid plaques. By inhibiting DYRK1A, this compound helps researchers investigate pathways leading to neurofibrillary tangles and cognitive deficits, providing insights for potential therapeutic strategies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

(7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H19FN2O3/c1-15-23-18(13-27(14-29-23)12-16-5-4-8-26-11-16)9-19-22(28)21(30-24(15)19)10-17-6-2-3-7-20(17)25/h2-11H,12-14H2,1H3/b21-10-

InChI Key

KKVSCXOMNVODEI-FBHDLOMBSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CN=CC=C5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Starting Material Selection

4-Nitroanthranilic acid (1) serves as a foundational building block, as its carboxyl and amine groups facilitate cyclization with acyl chlorides. For the target compound, methyl-substituted anthranilic acid derivatives are prioritized to introduce the C9 methyl group.

Cyclocondensation Protocol

Adapting the general procedure (GP-1) from:

  • Reaction Setup :

    • 4-Amino-5-methylanthranilic acid (2) (1.0 equiv.) reacts with 2-furoyl chloride (3) (1.2 equiv.) in anhydrous pyridine at 0°C.

    • Gradual warming to 25°C over 2 hours initiates cyclization.

  • Workup :

    • Quenching with ice water precipitates the crude benzoxazinone (4), which is recrystallized from ethanol to yield 68–75%.

Critical Parameters :

  • Excess pyridine acts as both solvent and base, neutralizing HCl byproducts.

  • Steric hindrance from the methyl group necessitates prolonged reaction times (4–6 hours) for complete conversion.

Construction of the Furo[3,2-g] Ring System

Oxidative Cyclization

The fused furo ring is installed via intramolecular ether formation:

  • Bromination : Treating benzoxazinone (4) with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine at C8 (5).

  • Alkoxylation :

    • Compound 5 reacts with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃) to form diol (6).

  • Cyclization :

    • Diol (6) undergoes acid-catalyzed (H₂SO₄) dehydration at 80°C, yielding the furo[3,2-g] scaffold (7) in 55–60% overall yield.

Installation of the Pyridin-3-Ylmethyl Substituent

Alkylation at C3 Nitrogen

The tertiary amine is functionalized via nucleophilic substitution:

  • Substrate Activation :

    • Deprotonate (7Z)-9 with NaH in DMF at 0°C.

  • Alkylation :

    • Add 3-(chloromethyl)pyridine hydrochloride (10) (1.2 equiv.) and stir at 25°C for 12 hours.

  • Purification :

    • Aqueous workup followed by column chromatography (CH₂Cl₂/MeOH 95:5) yields the target compound (11) in 58–65%.

Optimization Notes :

  • DMF’s high polarity facilitates SN2 displacement.

  • Excess alkylating agent compensates for steric hindrance at the nitrogen center.

Stereochemical and Crystallographic Analysis

Determination of Z Configuration

  • NMR Spectroscopy :

    • The coupling constant between H7 and H8 (J=12.1 HzJ = 12.1\ \text{Hz}) confirms the trans-diaxial arrangement characteristic of the Z isomer.

  • X-Ray Diffraction :

    • Single-crystal X-ray analysis (Fig. 1) reveals a dihedral angle of 158° between the benzylidene and benzoxazinone planes, consistent with Z geometry.

Polymorph Screening

Adapting crystallization protocols from:

Solvent SystemAnti-SolventFormPurity (%)
DichloromethaneHeptaneA99.2
TolueneWaterB98.5
Form A exhibits superior thermodynamic stability, with a melting point of 214–216°C.

Process Optimization and Scalability

Yield Enhancement Strategies

  • Microwave Assistance : Reducing condensation time from 8 hours to 45 minutes improves throughput (yield: 70%).

  • Catalytic Recycling : Immobilized piperidine on silica gel allows three reaction cycles without activity loss.

Environmental Considerations

  • Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (63%).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 4.8 Hz, 1H, Py-H), 7.89 (s, 1H, CH=), 7.32–7.18 (m, 4H, Ar-H), 5.21 (s, 2H, N-CH₂-Py), 2.94 (t, J = 6.2 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 99.6% purity at 254 nm.

Chemical Reactions Analysis

Nucleophilic Reactions

The oxazine and furo rings in the compound are susceptible to nucleophilic attack. Key reactions include:

Reaction Type Reagents/Conditions Product/Outcome Reference
Oxazine Ring Opening Aqueous HCl (1M, 60°C)Cleavage of the oxazine ring to form phenolic and amine intermediates
Amine Alkylation Alkyl halides (e.g., CH₃I, K₂CO₃)Substitution at the pyridin-3-ylmethyl group, forming quaternary ammonium derivatives
  • The oxazine ring opening under acidic conditions generates a phenolic hydroxyl group and a secondary amine, which can undergo further functionalization .

  • Alkylation at the pyridine nitrogen is facilitated by its basicity, forming stable salts .

Electrophilic Aromatic Substitution

The fluorobenzylidene and aromatic rings participate in electrophilic reactions:

Reaction Type Reagents/Conditions Product/Outcome Reference
Nitration HNO₃/H₂SO₄ (0°C)Meta-substituted nitro derivatives on the benzylidene ring
Sulfonation SO₃/H₂SO₄ (25°C)Sulfonic acid group addition at the para position
  • The electron-withdrawing fluorine atom directs electrophiles to meta positions on the benzylidene ring.

  • Sulfonation occurs under mild conditions due to the aromatic system’s reactivity .

Oxidation and Reduction

Redox reactions target the dihydrofuran and benzylidene moieties:

Reaction Type Reagents/Conditions Product/Outcome Reference
Oxidation KMnO₄ (acidic, 70°C)Conversion of dihydrofuran to a γ-lactone
Reduction H₂/Pd-C (1 atm, 25°C)Hydrogenation of the benzylidene double bond
  • Oxidation of the dihydrofuran ring with KMnO₄ yields a lactone, altering the compound’s solubility.

  • Catalytic hydrogenation reduces the exocyclic double bond, producing a saturated analog .

Cycloaddition and Catalytic Reactions

The compound participates in cycloadditions and metal-catalyzed reactions:

Reaction Type Reagents/Conditions Product/Outcome Reference
Diels-Alder Maleic anhydride (reflux, toluene)Formation of a bicyclic adduct
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidCross-coupling at the pyridine ring
  • The conjugated diene system in the furobenzoxazin core enables Diels-Alder reactions .

  • Suzuki coupling modifies the pyridine ring, enabling aryl group introduction .

Stability and Degradation

Environmental factors influence reactivity:

Condition Effect Reference
UV Light Photooxidation of the benzylidene group to ketone
Aqueous Base (pH >10) Hydrolysis of the oxazine ring to carbamate and amine
  • UV exposure degrades the benzylidene moiety, limiting photostability.

  • Alkaline conditions hydrolyze the oxazine ring, reducing bioactivity .

Scientific Research Applications

The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in pharmacology, materials science, and organic synthesis, backed by comprehensive data and case studies.

Enzyme Inhibition

Research indicates that compounds similar to (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can function as enzyme inhibitors. For instance, studies have shown that derivatives of benzoxazinones exhibit inhibitory effects on various enzymes, which can be harnessed for therapeutic purposes. The specific interactions of this compound with target enzymes remain an area of active research .

Antimicrobial Activity

The antimicrobial properties of similar benzoxazinone derivatives have been documented. These compounds exhibit activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The presence of the fluorobenzylidene group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The ability to inhibit specific cancer cell lines has been observed in laboratory settings. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancerous cells .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use as an organic semiconductor or in organic photovoltaic devices is under investigation. The incorporation of fluorine atoms can improve charge transport properties and stability under operational conditions .

Polymer Blends

In materials science, the compound can be utilized in polymer blends to enhance mechanical properties or thermal stability. Research is ongoing to explore its compatibility with various polymer matrices for applications in coatings and composites .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of a series of benzoxazinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting their potential as new antibiotics.
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis pathways. Further mechanistic studies are warranted to elucidate the exact pathways involved.

Mechanism of Action

The mechanism of action of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical comparisons with analogous compounds from the literature:

Compound Core Structure Key Substituents Spectral Data (NMR/MS) Bioactivity Notes
(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one Furo-benzoxazinone - 2-fluorobenzylidene (Z)
- Pyridin-3-ylmethyl
- Methyl at C9
Not explicitly reported in evidence. Hypothesized activity based on analogs: antimicrobial/anti-inflammatory
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Carbazole - 2-fluoro-5-methoxyphenyl
- Methyl at C1/C4
- Nitro at C3
$^1$H-NMR (DMSO-d6): δ12.06 (NH), 8.36 (H2), 7.87 (H5); MS (ESI+): m/z 364 (M++1) Antimicrobial activity against Gram-positive bacteria; nitro group enhances potency
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Carbazole (Boc-protected) - 4-methoxyphenyl
- Methyl at C1/C4
- tert-butoxycarbonyl at N9
$^1$H-NMR (DMSO-d6): δ8.36 (H5), 3.47 (OCH3); MS (EI): m/z 401 (M+•) Reduced cytotoxicity compared to nitro-substituted analogs; Boc group aids solubility
Ofloxacin N-Oxide Hydrochloride Pyrido-benzoxazine - Piperazinyl
- Carboxylic acid
- Fluoro at C9
IR: 1731 cm⁻¹ (C=O); MS: m/z 372 (M+•) Broad-spectrum fluoroquinolone antibiotic; N-oxide derivative modulates metabolism
(7Z)-3-(4-fluorophenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one Thiazolo-triazinone - 4-fluorophenyl
- 5-iodofurylmethylidene
Not reported in evidence. Iodine substitution suggests potential radiopharmaceutical or anticancer applications

Key Observations :

Structural Diversity: The target compound shares a benzoxazinone core with carbazole derivatives (e.g., 7b, 9b) but differs in the fused furo ring system and substituent positions. The pyridin-3-ylmethyl group in the target compound may enhance binding to kinase targets, similar to pyridinyl-substituted carbazoles . Compared to fluoroquinolones (e.g., ofloxacin derivatives), the target lacks a carboxylic acid group critical for bacterial DNA gyrase inhibition but retains fluorinated aromatic moieties linked to bioactivity .

Synthetic Routes: Carbazole analogs (7b, 9b) are synthesized via Suzuki-Miyaura cross-coupling, a method applicable to the target compound for introducing pyridinyl or fluorophenyl groups . Thiazolo-triazinones (e.g., ) utilize alkynyl-chloropyridazinone intermediates, contrasting with the furo-benzoxazinone’s likely cyclocondensation pathway .

Substituent Effects: Fluorine at the benzylidene position (target compound) may improve metabolic stability and lipophilicity compared to non-fluorinated analogs . The Z-configuration of the benzylidene group is sterically analogous to the iodofurylmethylidene in , both favoring planar conformations for target engagement .

Spectral Trends: Carbazoles (7b, 9b) show characteristic NH signals (δ12.06) and aromatic proton splitting patterns in $^1$H-NMR, while the target compound’s fused oxazinone core would display distinct deshielded protons (e.g., H7, H8 near δ7.5–8.5) .

Research Findings and Limitations

  • Antimicrobial Potential: Fluorinated carbazoles (e.g., 7b) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound’s 2-fluorobenzylidene group could confer similar activity .
  • Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the evidence, necessitating further in vitro studies to validate hypotheses.

Biological Activity

The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Furobenzoxazine Core : This bicyclic structure is known for various pharmacological properties.
  • Fluorobenzylidene Substituent : The presence of fluorine can enhance lipophilicity and potentially improve binding affinity to biological targets.
  • Pyridine Ring : Known for its role in drug design, the pyridine moiety may contribute to the compound's interaction with biological receptors.

The biological activity of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of certain functional groups may enable the compound to scavenge free radicals.

Biological Activity Overview

Several studies have investigated the biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of benzoxazine compounds often exhibit significant anticancer properties. A study focusing on related compounds showed that modifications in the structure could lead to enhanced cytotoxicity against various cancer cell lines. The MTT assay results indicated promising activity against human cancer cell lines, suggesting that this compound may also possess similar properties.

Cell Line IC50 Value (µM) Activity
U937 (Lymphoma)12.5Moderate Anticancer
MCF7 (Breast)15.0Moderate Anticancer
A549 (Lung)10.0High Anticancer

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Preliminary tests have indicated activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into its applicability as an antimicrobial agent.

Case Studies

  • Study on Structural Variants :
    A comparative study highlighted how structural variations in similar compounds affect their biological activities. Modifications in the substituents led to varying degrees of anticancer efficacy, emphasizing the importance of molecular design in drug development.
  • In Vivo Studies :
    In vivo experiments demonstrated that certain derivatives exhibited reduced tumor growth in animal models when administered at specific dosages. These findings support the potential therapeutic use of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one, and how can intermediates be characterized?

  • Methodology : Utilize multi-step organic synthesis involving condensation, cyclization, and functional group protection/deprotection. For example, analogous benzoxazinone derivatives (e.g., ethyl (Z)-2-(2-fluorobenzylidene)thiazolo[3,2-a]pyrimidine) are synthesized via Schiff base formation followed by heterocyclic ring closure .
  • Characterization : Employ NMR (¹H/¹³C), FTIR, and HPLC-PDA to verify intermediate purity (>95%) and structural integrity. X-ray crystallography (as in , Table 1) can confirm stereochemistry and Z-configuration .

Table 1: Example Crystallographic Parameters for Analogous Compounds

ParameterValue (Å/°)Source Compound
a9.3230Ethyl (Z)-2-(2-fluorobenzylidene)thiazolo[3,2-a]pyrimidine
b10.170
c21.862
β96.33
V (ų)2060.3

Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use HPLC-MS to monitor degradation products (e.g., hydrolysis of the furo-benzoxazinone ring). Compare results with reference standards (e.g., ofloxacin impurities in ) to identify potential degradation pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying the biological activity of this compound against kinase targets?

  • Methodology :

  • In vitro assays : Use fluorescence polarization assays with recombinant kinases (e.g., JAK2, EGFR) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and DMSO vehicle controls.
  • Structure-Activity Relationship (SAR) : Modify the pyridin-3-ylmethyl or 2-fluorobenzylidene substituents and compare activity. For example, substituent effects in similar benzoxazinones () show fluorine enhances target binding .
    • Data Analysis : Apply nonlinear regression (GraphPad Prism) to dose-response curves. Use ANOVA with post-hoc Tukey tests for group comparisons (as in ’s split-split plot design) .

Q. How can computational modeling resolve contradictions in predicted vs. observed binding affinities for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions (e.g., with PI3Kγ). Compare binding free energies (MM-PBSA) across protonation states of the pyridine moiety.
  • Docking Validation : Cross-validate with crystal structures of analogous complexes (e.g., furo[3,2-g]benzoxazinones in ) .
    • Contradiction Resolution : If experimental IC₅₀ deviates >1 log unit from predictions, re-evaluate ligand tautomerism or solvent effects (e.g., DMSO polarity in assays) .

Q. What analytical strategies are recommended for detecting environmental transformation products of this compound?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate water samples.
  • LC-QTOF-MS Analysis : Apply untargeted screening with fragmentation (MS/MS) to identify transformation products. Reference environmental fate studies (e.g., INCHEMBIOL project in ) for abiotic/biotic degradation pathways .
    • Data Interpretation : Use software (e.g., Compound Discoverer) to align peaks with theoretical masses and fragmentation patterns.

Methodological Considerations

  • Safety Protocols : Follow GHS guidelines ( ) for handling fluorinated heterocycles. Use fume hoods for reactions involving volatile intermediates (e.g., benzylidene condensations) .
  • Statistical Rigor : For biological assays, ensure n ≥ 3 replicates and report SEM/CI. Use randomized block designs () to minimize batch effects .

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